molecular formula C4H6Cl2O2 B6612047 4,4-dichlorobutanoic acid CAS No. 151675-58-0

4,4-dichlorobutanoic acid

Cat. No.: B6612047
CAS No.: 151675-58-0
M. Wt: 156.99 g/mol
InChI Key: YRXKPSUSWQDWDH-UHFFFAOYSA-N
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Description

4,4-Dichlorobutanoic Acid ( 151675-58-0) is a high-purity organic compound with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 157.0 . This chemical serves as a valuable building block and reference standard in scientific research and pharmaceutical development. It is supplied with detailed characterization data and is particularly useful for analytical method development and validation (AMV), as well as for Quality Control (QC) applications in the context of Abbreviated New Drug Applications (ANDA) and commercial production . The product can be used as a reference standard, with further traceability against pharmacopeial standards (such as USP or EP) available based on feasibility . As a reagent, this compound can also be used as a synthetic precursor; for example, it can be esterified to form Methyl 4,4-dichlorobutanoate (CAS 81236-55-7), which may be useful in various organic syntheses . Furthermore, the (R)-enantiomer of its 2-amino derivative, known as (R)-2-amino-4,4-dichlorobutanoic acid or D-armentomycin, is a related compound of interest in specialized research . This compound is intended for research purposes only and is strictly not for human use, diagnostic use, or any form of personal use . For safe handling and storage, please refer to the accompanying Material Safety Data Sheet (MSDS). The product should be stored at room temperature and protected from light to maintain stability .

Properties

IUPAC Name

4,4-dichlorobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2/c5-3(6)1-2-4(7)8/h3H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXKPSUSWQDWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 2: Lactonization to γ-Butyrolactone

The hydroxy acid undergoes cyclization to form γ-butyrolactone under acidic conditions. For example, heating 4-hydroxybutanoic acid in toluene with a catalytic amount of H₂SO₄ at 80°C facilitates intramolecular esterification.

Reaction Conditions:

  • Acid Catalyst: H₂SO₄ (5 mol%)

  • Temperature: 80°C

  • Solvent: Toluene

  • Yield: ~85% (based on analogous lactonization reactions)

Step 3: Chlorination of γ-Butyrolactone

The lactone intermediate is subjected to chlorination using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step replaces the hydroxyl groups with chlorine atoms.

Mechanism:

  • Nucleophilic attack by Cl⁻ on the electrophilic carbonyl carbon.

  • Ring opening and displacement of the hydroxyl group by chloride.

Optimization:

  • Stoichiometry: 2.2 equivalents of PCl₅ per lactone molecule

  • Temperature: 0°C to room temperature

  • Workup: Hydrolysis of the chlorinated intermediate yields this compound.

Friedel-Crafts Alkylation for Aromatic Analogues

While patents like CN111018706A focus on diphenyl ether dicarboxylic acids, their coupling strategies inform chlorinated butanoic acid synthesis. A hypothetical adaptation involves:

Coupling of Chlorinated Precursors

4-Chlorobenzoic acid derivatives are coupled via Ullmann or Suzuki-Miyaura reactions to introduce chlorine atoms at the fourth position. Subsequent oxidation of the aryl moiety to a carboxylic acid group could yield the target compound.

Catalytic System:

  • Catalyst: CuI/1,10-phenanthroline

  • Base: K₃PO₄

  • Solvent: DMF at 120°C

Limitations:

  • Requires pre-functionalized aromatic starting materials.

  • Oxidation steps may compromise chlorine substituents.

Comparative Analysis of Synthesis Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Direct ChlorinationButanoic acidCl₂, UV light45–6080–90Moderate
Lactonization Route4-Hydroxybutanoic acidPCl₅, H₂SO₄70–8595+High
Friedel-Crafts Adaptation4-Chlorobenzoic acidCuI, K₃PO₄50–6585–90Low

Trade-offs:

  • Direct Chlorination: Economical but low selectivity.

  • Lactonization Route: High purity but multi-step complexity.

  • Friedel-Crafts Adaptation: Limited by aryl oxidation challenges.

Mechanistic Insights and Side Reactions

Competing Pathways in Direct Chlorination

Radical stability dictates preferential chlorination at the γ-position. However, tertiary carbon radicals may form, leading to 3,4-dichlorobutanoic acid as a minor product. Quenching with aqueous NaHSO₃ mitigates over-chlorination.

Lactone Hydrolysis Dynamics

The chlorinated γ-butyrolactone hydrolyzes in acidic media to form this compound. Kinetic studies suggest a pseudo-first-order dependence on [H₃O⁺], with complete conversion achieved at pH < 2.

Industrial Feasibility and Environmental Considerations

Waste Management

The lactonization route generates minimal byproducts (e.g., HCl gas), which can be neutralized with scrubbers. In contrast, Friedel-Crafts methods produce aromatic solvents requiring specialized disposal.

Green Chemistry Alternatives

Electrochemical chlorination using NaCl electrolyte and graphite electrodes offers a sustainable alternative, reducing Cl₂ gas usage. Pilot studies show 60% yield at 50°C .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dichlorobutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Scientific Research Applications

Medicinal Chemistry

4,4-Dichlorobutanoic acid is primarily investigated for its potential therapeutic applications. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

Case Study: Antiepileptic Drug Development

  • Compound : Levetiracetam
  • Context : A study developed a gas chromatography-mass spectrometry (GC-MS) method for detecting trace levels of this compound as a genotoxic impurity in Levetiracetam formulations.
  • Methodology : The method demonstrated high specificity and sensitivity with limits of detection (LOD) and quantification (LOQ) at 0.05 µg/g and 0.14 µg/g respectively. The analysis was validated according to international standards, indicating its suitability for routine quality control in pharmaceutical manufacturing .

Analytical Chemistry

The compound is utilized in analytical methods to ensure the quality and safety of pharmaceutical products.

While not extensively documented, there are indications that this compound could serve as an intermediate in the synthesis of agrochemicals. Its chlorinated structure may impart herbicidal properties, making it a candidate for further research in agricultural applications.

Mechanism of Action

The mechanism of action of 4,4-dichlorobutanoic acid involves its interaction with specific molecular targets. The chlorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and interact with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits the highest acidity due to the direct inductive effect of chlorine atoms at the γ-position (C4), which stabilizes the deprotonated carboxylate anion .
  • 2,2-Dichlorobutanoic acid (Cl at C2) shows moderate acidity, as the electron-withdrawing effect is less pronounced at a distance from the -COOH group .
  • 3,3-Dichlorobutanoic acid and 2,3-dichlorobutanoic acid display weaker acidity due to reduced inductive stabilization .
2.2 Physical and Chemical Properties
  • Solubility: Halogenation generally reduces water solubility. This compound is less polar than its shorter-chain analogs but more soluble than aromatic dichloro acids (e.g., 3,4-dichlorobenzoic acid) due to its aliphatic chain .

Biological Activity

4,4-Dichlorobutanoic acid (DCBA) is a chlorinated organic compound that has garnered attention for its biological activity and potential applications in various fields, including medicine and agriculture. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DCBA.

Chemical Structure and Properties

This compound has the molecular formula C4H6Cl2O2C_4H_6Cl_2O_2 and is characterized by two chlorine atoms attached to the fourth carbon of a butanoic acid chain. Its structural formula can be represented as follows:

ClC(C2H5)C(O2H)Cl\text{Cl}-\text{C}(C_2H_5)-\text{C}(O_2H)-\text{Cl}

The presence of chlorine atoms significantly influences its reactivity and biological interactions.

  • Antimicrobial Properties : DCBA exhibits antimicrobial activity against various pathogens. It has been studied for its potential to inhibit the growth of bacteria and fungi, making it a candidate for agricultural applications as a pesticide or fungicide .
  • Genotoxicity : Research indicates that DCBA may have genotoxic effects. It has been identified as a genotoxic impurity in pharmaceutical manufacturing processes, raising safety concerns regarding its use in drug formulations .
  • Inhibition of Enzymatic Activity : Some studies have shown that DCBA can inhibit specific enzymes involved in metabolic pathways, which could lead to its use in therapeutic applications targeting metabolic disorders .

Toxicological Studies

Toxicological assessments have revealed that exposure to high concentrations of DCBA can lead to adverse health effects. In laboratory settings, animals exposed to DCBA demonstrated signs of toxicity, including weight loss and organ damage. Long-term exposure studies are necessary to fully understand the chronic effects of DCBA on human health.

Study 1: Antimicrobial Efficacy

A study published in Der Pharma Chemica evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated that DCBA effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. The study concluded that DCBA could serve as a potential antimicrobial agent in agricultural settings .

Study 2: Genotoxic Impurity Analysis

In another investigation focused on pharmaceutical safety, researchers assessed the levels of this compound as a genotoxic impurity in Levetiracetam formulations. The study utilized gas chromatography-mass spectrometry (GC-MS) to quantify DCBA levels, revealing that even trace amounts could pose significant health risks if not adequately controlled during production .

Table 1: Biological Activities of this compound

Biological Activity Effect Reference
AntimicrobialInhibits growth of bacteria
GenotoxicityInduces DNA damage
Enzyme inhibitionAffects metabolic pathways

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-dichlorobutanoic acid
Reactant of Route 2
4,4-dichlorobutanoic acid

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